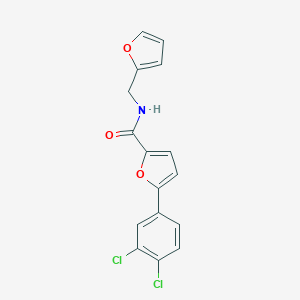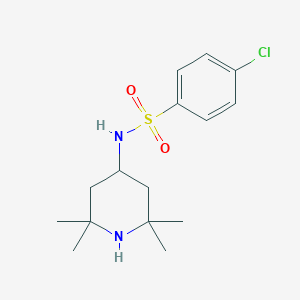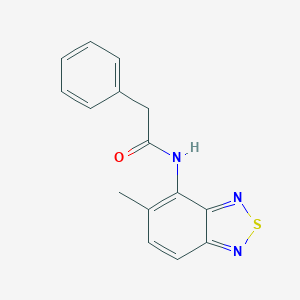
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action and biochemical effects have been studied extensively in recent years. In
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves its binding to specific enzymes and proteins, leading to their inhibition. For example, it has been shown to bind to the active site of carbonic anhydrase IX, preventing the enzyme from functioning properly. This inhibition can lead to a decrease in pH within the cancer cells, ultimately leading to their death.
Biochemical and Physiological Effects
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been shown to have various biochemical and physiological effects. For example, it has been shown to reduce the growth and proliferation of cancer cells by inhibiting the activity of carbonic anhydrase IX. Additionally, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide in lab experiments is its potent inhibitory effects on specific enzymes and proteins. This makes it a valuable tool for studying the functions of these molecules in various biological systems. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for the study of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy and safety of this compound in treating various types of cancer. Additionally, there is potential for this compound to be used in the treatment of other diseases, such as inflammatory diseases and neurological disorders. Further research is needed to determine the full extent of its therapeutic potential.
Conclusion
In conclusion, 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of 3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide can be achieved using different methods. One of the most common methods involves the reaction of 3,4-dimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 3,4-dimethylpyridine with benzenesulfonyl isocyanate. Both methods yield the desired compound in good yields and purity.
Applications De Recherche Scientifique
3,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has been extensively studied for its potential applications in various fields of research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent inhibitory effects on certain enzymes and proteins. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to the selective killing of cancer cells, making it a potential anticancer agent.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
3,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-11-5-6-14(8-12(11)2)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 |
Clé InChI |
NGIUMHSPVOVFKO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C |
Solubilité |
41.5 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-ethylpiperazin-1-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B246161.png)
![N'-[(E)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-naphthalen-1-yloxyacetohydrazide](/img/structure/B246162.png)
![2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246163.png)


![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B246168.png)
![N-[2-(4-Methoxy-phenyl)-6-methyl-2H-benzotriazol-5-yl]-nicotinamide](/img/structure/B246174.png)


![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B246177.png)
![1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B246178.png)
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246179.png)